DDD85646

描述

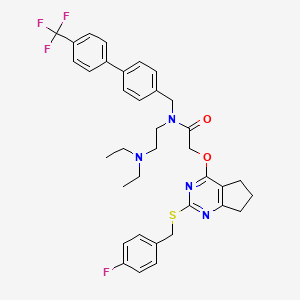

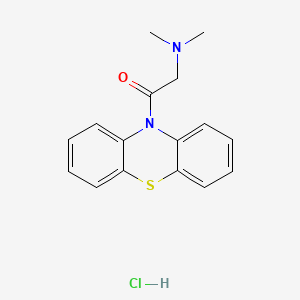

DDD85646 is a pyrazole sulphonamide compound known for its potent inhibitory activity against the enzyme N-myristoyltransferase (NMT). This enzyme is responsible for the transfer of myristic acid to the N-terminus of specific cellular proteins, a modification essential for the proper functioning of many proteins. This compound has shown significant efficacy in preclinical models for treating Trypanosoma infections, which cause diseases such as African sleeping sickness .

科学研究应用

DDD85646 具有广泛的科学研究应用:

化学: 用作工具化合物来研究 N-肉豆蔻酰转移酶的抑制及其对蛋白质功能的影响。

生物学: 用于寄生虫病,尤其是锥虫属寄生虫引起的寄生虫病的研究。

医学: 正在研究其在治疗寄生虫感染以及可能与 N-肉豆蔻酰转移酶发挥作用的其他疾病中的潜在治疗应用。

工业: 靶向 N-肉豆蔻酰转移酶的新药开发中的潜在应用 .

作用机制

DDD85646 通过抑制酶 N-肉豆蔻酰转移酶发挥作用。该酶催化将肉豆蔻酸转移到特定蛋白质的 N 端,这种修饰对其适当的定位和功能至关重要。this compound 结合到 N-肉豆蔻酰转移酶的活性位点,阻止肉豆蔻酸的转移,从而破坏靶蛋白的功能。 这种抑制会导致寄生虫死亡,使 this compound 成为一种有效的抗寄生虫剂 .

类似化合物:

IMP-1088: 另一种有效的 N-肉豆蔻酰转移酶抑制剂,开发用于靶向疟原虫,即疟疾的致病因子。

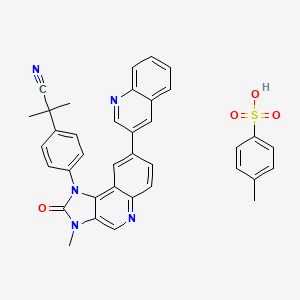

DDD100870: 与 this compound 相似,该化合物也抑制 N-肉豆蔻酰转移酶,但在各种试验中显示出不同的活性谱 .

This compound 的独特性: this compound 由于其对 N-肉豆蔻酰转移酶的高度效力和特异性而独一无二,特别是在锥虫属中。其在非洲昏睡病的临床前模型中的有效性突出了其作为治疗剂的潜力。 此外,其明确的作用机制以及结构数据的可用性使其成为研究 N-肉豆蔻酰转移酶抑制的宝贵工具 .

生化分析

Biochemical Properties

DDD85646 interacts with N-myristoyltransferase (NMT), an enzyme that catalyzes the transfer of myristic acid to the N-terminus of specific cellular proteins . This compound acts as an inhibitor of NMT, leading to a decrease in the myristoylation of proteins . This interaction is crucial for the antitrypanosomal activity of this compound .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its inhibition of NMT. In Trypanosoma brucei, this leads to a decrease in the myristoylation of proteins, which in turn affects various cellular processes . For instance, it has been shown to decrease cell viability in vitro and tumor growth in vivo . Furthermore, this compound has been found to cause mitochondrial ferrous iron overload, oxidative stress, elevated protein poly (ADP)-ribosylation, and death by parthanatos .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to NMT and inhibition of the enzyme’s activity . This leads to a decrease in the myristoylation of proteins, disrupting their normal function and localization . The inhibition of NMT by this compound also leads to the degradation of certain proteins, including Src family kinases .

Temporal Effects in Laboratory Settings

This compound has been shown to have a significant impact on the growth of Trypanosoma brucei over time in laboratory settings . In a study, this compound administration in mice (12.5 mg/kg for four days) ameliorated T. brucei in an acute mouse model of HAT .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with dosage . In a study involving a mouse model of trypanosomiasis, this compound was administered at a dosage of 12.5 mg/kg for four days, which resulted in a significant reduction in the severity of the disease .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein myristoylation . This process, catalyzed by NMT, involves the transfer of myristic acid to the N-terminus of specific proteins . By inhibiting NMT, this compound disrupts this metabolic pathway, affecting the function and localization of myristoylated proteins .

准备方法

合成路线和反应条件: DDD85646 的合成涉及吡唑磺酰胺结构的形成。关键步骤包括:

吡唑环的形成: 这通常通过肼与 1,3-二酮的反应来实现。

磺酰胺的形成: 然后将吡唑中间体与磺酰氯反应以形成磺酰胺基团。

取代反应: 对吡唑环和磺酰胺基团进行进一步的功能化以引入所需的取代基.

工业生产方法: this compound 的工业生产可能会遵循类似的合成路线,但规模更大,并针对产量和纯度进行优化。 这将涉及使用大型反应器,精确控制反应条件以及结晶或色谱等纯化技术 .

反应类型:

取代反应: this compound 可以进行取代反应,特别是在吡唑环和磺酰胺基团上。

氧化和还原:

常用试剂和条件:

取代反应: 磺酰氯、肼以及各种亲电试剂和亲核试剂等试剂。

氧化和还原: 取决于所需的转化,可以使用高锰酸钾等常用氧化剂或硼氢化钠等还原剂。

主要产物: 这些反应的主要产物将取决于所使用的特定试剂和条件。 例如,取代反应可以产生各种 this compound 衍生物,这些衍生物在吡唑环或磺酰胺基团上具有不同的官能团 .

相似化合物的比较

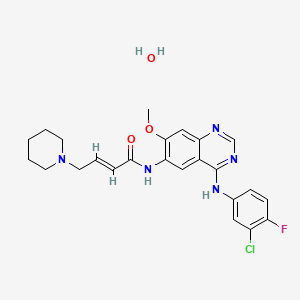

IMP-1088: Another potent N-myristoyltransferase inhibitor, developed to target Plasmodium species, the causative agents of malaria.

DDD100870: Similar to DDD85646, this compound also inhibits N-myristoyltransferase but has shown different activity profiles in various assays .

Uniqueness of this compound: this compound is unique due to its high potency and specificity for N-myristoyltransferase, particularly in Trypanosoma species. Its effectiveness in preclinical models of African sleeping sickness highlights its potential as a therapeutic agent. Additionally, its well-characterized mechanism of action and the availability of structural data make it a valuable tool for studying N-myristoyltransferase inhibition .

属性

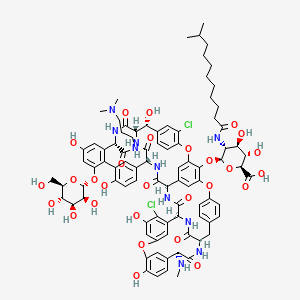

IUPAC Name |

2,6-dichloro-4-(2-piperazin-1-ylpyridin-4-yl)-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24Cl2N6O2S/c1-13-20(14(2)28(3)26-13)27-32(30,31)21-17(22)10-16(11-18(21)23)15-4-5-25-19(12-15)29-8-6-24-7-9-29/h4-5,10-12,24,27H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMBSZPZJLPTFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)NS(=O)(=O)C2=C(C=C(C=C2Cl)C3=CC(=NC=C3)N4CCNCC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347812 | |

| Record name | 2,6-Dichloro-4-(2-(1-piperazinyl)-4-pyridinyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215010-55-1 | |

| Record name | DDD-85646 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215010551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-4-(2-(1-piperazinyl)-4-pyridinyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DDD-85646 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTX5CVK89G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

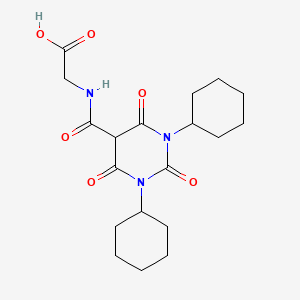

![(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide](/img/structure/B606930.png)